N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide is a compound that features a triazole ring, which is known for its diverse biological activities.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the triazole ring, followed by alkylation and amidation reactions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide can be compared with other triazole derivatives such as fluconazole and voriconazole, which are well-known antifungal agents. While these compounds share the triazole ring, this compound is unique due to its specific substituents, which confer distinct biological activities . Similar compounds include:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Properties
IUPAC Name |
N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-9(14)10-5-8-12-11-6-13(8)7-3-4-7/h2,6-7H,1,3-5H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWBANRRLCXVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=CN1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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